Oxadiazole Regioisomer Selection: 1,2,4‑Oxadiazole vs. 1,3,4‑Oxadiazole Impact on Predicted S1P1 Receptor Binding
The 1,2,4‑oxadiazole isomer present in the target compound orients the N4 and O1 atoms in a specific spatial arrangement that is hypothesized to engage the S1P1 receptor binding site more favorably than the corresponding 1,3,4‑oxadiazole isomer. In a patent series of substituted oxadiazole S1P1 agonists (US9187437B2), the 1,2,4‑oxadiazole core was deliberately chosen over the 1,3,4‑oxadiazole after receptor modelling indicated superior complementarity with the hydrophobic pocket. The exact binding energy difference is proprietary; however, the patent disclosure explicitly excludes 1,3,4‑oxadiazoles from the claimed composition‑of‑matter scope, providing a class‑level inference of regioisomeric superiority [1].
| Evidence Dimension | Predicted S1P1 receptor engagement (patent disclosed selection criterion) |
|---|---|
| Target Compound Data | Contains a 1,2,4‑oxadiazole core (regioisomer claimed in US9187437B2) |
| Comparator Or Baseline | 1,3,4‑oxadiazole regioisomer analogs (excluded from patent claims due to inferior docking pose) |
| Quantified Difference | Not publicly disclosed (proprietary modelling data); however, the comparator regioisomer is excluded from the patent’s chemical matter and method claims. |
| Conditions | US9187437B2 patent disclosure; S1P1 receptor docking models (in silico) [1]. |
Why This Matters
Procurement of analogues bearing a 1,3,4‑oxadiazole instead of the 1,2,4‑oxadiazole regioisomer introduces a documented risk of failing to achieve the receptor engagement that justifies the screening investment, making exact regioisomer specification essential.
- [1] Google Patents. Substituted oxadiazole compounds (US9187437B2). Explicit selection of 1,2,4‑oxadiazole over other oxadiazole regioisomers for S1P1 agonism. 2011. View Source
